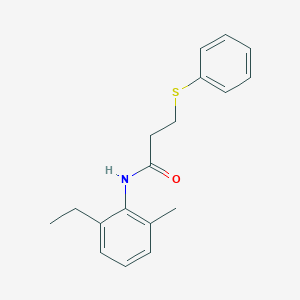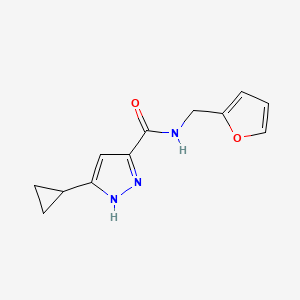![molecular formula C20H18ClN3O3S B5083548 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5083548.png)
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). It is a potent and selective inhibitor of NAE, which plays a crucial role in the activation of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are involved in the regulation of a wide range of cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation.
Mechanism of Action
MLN4924 inhibits the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which is responsible for the activation of CRLs. CRLs are composed of a cullin protein, a RING finger protein, and an adaptor protein, which together function as a E3 ubiquitin ligase. The activation of CRLs requires the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin protein. MLN4924 inhibits this process by forming a covalent bond with the 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, thereby preventing the activation of CRLs. This leads to the accumulation of CRL substrates, which results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
MLN4924 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells by targeting the CRL pathway. In addition, MLN4924 has been shown to enhance the efficacy of other anticancer agents. However, MLN4924 has been found to have some off-target effects, such as inhibition of the proteasome and DNA damage response pathways.
Advantages and Limitations for Lab Experiments
MLN4924 is a potent and selective inhibitor of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, which makes it a valuable tool for studying the CRL pathway. It has been used extensively in preclinical studies to investigate the role of CRLs in cancer and other diseases. However, MLN4924 has some limitations for lab experiments, such as its off-target effects and potential toxicity. Therefore, it is important to use appropriate controls and dosage when using MLN4924 in lab experiments.
Future Directions
For MLN4924 include the development of more potent and selective inhibitors of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide, as well as the investigation of its potential for the treatment of other diseases, such as viral infections and neurodegenerative disorders.
Synthesis Methods
MLN4924 was first synthesized by Millennium Pharmaceuticals (now Takeda Oncology) in 2009. The synthesis of MLN4924 involves a series of chemical reactions, starting with the condensation of 4-chloro-3-nitrobenzoic acid with 2-methylphenylamine to form 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}aniline. This intermediate is then coupled with 4-pyridinylmethylamine to form MLN4924. The final product is purified by column chromatography and recrystallization.
Scientific Research Applications
MLN4924 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. MLN4924 has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin, doxorubicin, and gemcitabine.
properties
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-14-4-2-3-5-18(14)24-28(26,27)19-12-16(6-7-17(19)21)20(25)23-13-15-8-10-22-11-9-15/h2-12,24H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQBPSPYLHNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5083465.png)
![3-[(4-{2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B5083471.png)

![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}pyrazine](/img/structure/B5083487.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5083498.png)
![methyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5083508.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5083532.png)
![1-[5-(2,6-dimethylphenoxy)pentyl]-4-methylpiperidine](/img/structure/B5083534.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5083545.png)
